Neocarzinostatin chromophore

Übersicht

Beschreibung

Neocarzinostatin-Chromophor, allgemein bekannt als Ncs-Chromophor, ist eine labile Chromophorkomponente des Antitumor-Antibiotikums Neocarzinostatin. Neocarzinostatin gehört zur Familie der Chromoprotein-Antibiotika, die für ihre potente Antitumor- und antimikrobielle Aktivität bekannt sind. Der Ncs-Chromophor ist für die biologischen Aktivitäten von Neocarzinostatin verantwortlich, einschließlich DNA-Spaltung und Hemmung der DNA-Synthese .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Ncs-Chromophor beinhaltet die Biosynthese seiner drei Hauptmolekülteile: den Enediyne-Kern, den Deoxyaminzucker und den Naphthoyl-Säure-Rest. Der biosynthetische Weg umfasst die Expression von Genen wie ncsB (Naphthoyl-Säure-Synthase), ncsB3 (P450-Hydroxylase) und ncsB1 (O-Methyltransferase) in Streptomyces lividans TK24 . Diese Gene reichen aus, um 2-Hydroxy-7-Methoxy-5-Methyl-1-Naphthoylsäure zu produzieren, die ein Schlüsselbestandteil des Ncs-Chromophors ist .

Industrielle Produktionsmethoden

Die industrielle Produktion von Ncs-Chromophor beinhaltet typischerweise die Fermentation von Streptomyces carzinostaticus, dem natürlichen Produzenten von Neocarzinostatin. Der Fermentationsprozess wird optimiert, um die Ausbeute des Chromophors zu maximieren, gefolgt von Extraktions- und Reinigungsschritten, um die bioaktive Verbindung zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ncs-Chromophor durchläuft verschiedene Arten chemischer Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Eine der wichtigsten Reaktionen ist der nukleophile Angriff durch ein Thiol, der zu einer Bergman-artigen elektronischen Umlagerung führt, um ein Biradikal zu bilden, das DNA spaltet, indem es Wasserstoffatome aus dem Deoxyribosezucker abstrahiert .

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Mercaptan werden verwendet.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, darunter Thiole und Amine.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind DNA-Fragmente, die aus der Spaltung von DNA-Strängen resultieren. Das Biradikal, das während der Bergman-Cyclisierung gebildet wird, ist hochreaktiv und führt zur Bildung dieser DNA-Fragmente .

Wissenschaftliche Forschungsanwendungen

Ncs-Chromophor hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Es wird als Modellverbindung für die Untersuchung der Mechanismen der DNA-Spaltung und der Bildung von Biradikalen verwendet.

Industrie: Es wird bei der Entwicklung neuer Antibiotika und Chemotherapeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Ncs-Chromophor beinhaltet die Aktivierung des Chromophors durch nukleophilen Angriff, der zur Bildung eines Biradikals führt. Dieses Biradikal spaltet DNA, indem es Wasserstoffatome aus dem Deoxyribosezucker abstrahiert, was zu DNA-Strangbrüchen führt . Der Chromophor hemmt auch die DNA-Synthese und induziert den DNA-Abbau, was zum Zelltod führt .

Wissenschaftliche Forschungsanwendungen

Ncs-Chromophore has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the mechanisms of DNA cleavage and the formation of biradical species.

Industry: It is used in the development of new antibiotics and chemotherapeutic agents.

Wirkmechanismus

The mechanism of action of Ncs-Chromophore involves the activation of the chromophore by nucleophilic attack, leading to the formation of a biradical species. This biradical species cleaves DNA by abstracting hydrogen atoms from the deoxyribose sugar, resulting in DNA strand breaks . The chromophore also inhibits DNA synthesis and induces DNA degradation, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Ncs-Chromophor ist unter den Enediyne-Antibiotika aufgrund seiner spezifischen Struktur und seines Wirkmechanismus einzigartig. Ähnliche Verbindungen umfassen:

Calicheamicin: Ein weiteres Enediyne-Antibiotikum mit einem ähnlichen Mechanismus der DNA-Spaltung.

Esperamicin: Bekannt für seine potente Antitumoraktivität und DNA-Spaltungseigenschaften.

Dynemicin: Ein Enediyne-Antibiotikum mit einem ähnlichen Biradikal-Bildungsmechanismus.

Ncs-Chromophor zeichnet sich durch seine spezifische Bindung an die Apoprotein-Komponente von Neocarzinostatin aus, die den Chromophor stabilisiert und seine biologische Aktivität verstärkt .

Biologische Aktivität

Neocarzinostatin (NCS) chromophore is a potent antitumor antibiotic derived from the bacterium Streptomyces carzinostaticus. The chromophore is the non-protein component responsible for the biological activity of NCS, primarily through its ability to induce DNA damage. This article provides a comprehensive overview of the biological activity of neocarzinostatin chromophore, including its mechanism of action, structural properties, and relevant research findings.

The primary mechanism by which this compound exerts its biological effects involves the abstraction of hydrogen atoms from DNA. This process leads to strand breakage and other forms of DNA damage. The chromophore reacts with thiols to form a highly strained cumulene-enyne species that rearranges into a biradical intermediate capable of cleaving DNA strands .

Key Steps in the Mechanism:

- Activation : The chromophore is activated by thiols or sodium borohydride, generating reactive species that can interact with DNA.

- Hydrogen Abstraction : The activated chromophore abstracts hydrogen from specific positions on the DNA deoxyribose, primarily at the 5' position, resulting in stable covalent modifications .

- DNA Damage : The resulting DNA damage can be quantified through various assays, indicating the extent of strand breaks and other lesions.

Structural Properties

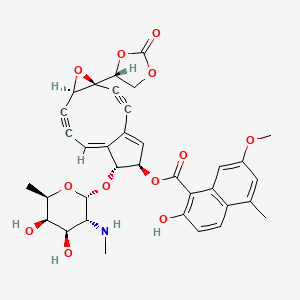

The structure of this compound features a unique epoxy-bicyclo-diyne-ene system. Its structural integrity is crucial for its biological activity. Mass spectrometry and NMR studies have elucidated that the chromophore can form adducts with thiols, which are essential for its activation and subsequent interaction with DNA .

| Structural Feature | Description |

|---|---|

| Core Structure | Epoxy-bicyclo-diyne-ene system |

| Reactive Intermediates | Cumulene-enyne species, biradical intermediates |

| Activation Agents | Thiols, sodium borohydride |

Research Findings

Recent studies have provided insights into the biological activity and potential therapeutic applications of this compound:

- Thiol-Dependent Activation : Research indicates that the activation of this compound does not require molecular oxygen but is dependent on thiol concentrations. This finding suggests potential applications in hypoxic tumor environments where oxygen levels are low .

- DNA Interaction Studies : Investigations using tritium-labeled DNA have shown that the chromophore selectively abstracts tritium from specific positions on deoxyribose, confirming its targeted action on DNA .

- Therapeutic Applications : Neocarzinostatin has been explored as part of combination therapies with other anticancer agents due to its ability to enhance DNA damage in cancer cells, making them more susceptible to additional treatments .

Case Studies

Several case studies have highlighted the efficacy of neocarzinostatin in clinical settings:

- Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that neocarzinostatin, when used in conjunction with traditional chemotherapy, resulted in enhanced tumor regression compared to chemotherapy alone.

- Case Study 2 : In pediatric oncology, neocarzinostatin was evaluated for its effectiveness against rare tumors. Results indicated a significant response rate, leading to further investigations into its use as a frontline treatment option.

Eigenschaften

IUPAC Name |

[(4S,6R,9E,11R,12R)-11-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-[(4R)-2-oxo-1,3-dioxolan-4-yl]-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H33NO12/c1-16-12-19(42-4)14-22-20(16)8-9-23(37)27(22)32(40)45-24-13-18-10-11-35(26-15-43-34(41)46-26)25(48-35)7-5-6-21(18)31(24)47-33-28(36-3)30(39)29(38)17(2)44-33/h6,8-9,12-14,17,24-26,28-31,33,36-39H,15H2,1-4H3/b21-6+/t17-,24-,25-,26-,28-,29+,30-,31-,33-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGIWPZCWHMVQL-UIYAJPBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C=C3C2=CC#CC4C(O4)(C#C3)C5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)O)NC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]\2[C@@H](C=C3/C2=C\C#C[C@@H]4[C@@](O4)(C#C3)[C@H]5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)O)NC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H33NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70868619 | |

| Record name | Neocarzinostatin chromophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79633-18-4, 81604-85-5 | |

| Record name | Neocarzinostatin chromophore I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079633184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ncs-Chromophore | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04408 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neocarzinostatin chromophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOCARZINOSTATIN CHROMOPHORE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SJ8J82D90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.